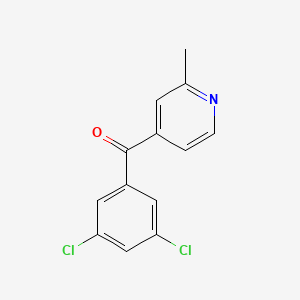
4-(3,5-Dichlorobenzoyl)-2-methylpyridine
説明
4-(3,5-Dichlorobenzoyl)-2-methylpyridine is a useful research compound. Its molecular formula is C13H9Cl2NO and its molecular weight is 266.12 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
作用機序
Target of Action
Similar compounds, such as dichlorobenzamide derivatives, have been shown to interact with various biological targets . These targets often play crucial roles in cellular processes, including signal transduction, enzyme activity regulation, and protein synthesis.
Mode of Action
It’s known that similar compounds interact with their targets through various mechanisms, such as competitive inhibition, allosteric modulation, or covalent bonding . These interactions can lead to changes in the target’s function, potentially altering cellular processes.
Biochemical Pathways
Compounds with similar structures have been found to influence various biochemical pathways, including those involved in cell growth, apoptosis, and signal transduction . The downstream effects of these pathway alterations can include changes in cell behavior, gene expression, and overall cellular function.
Pharmacokinetics
These properties are crucial for understanding a compound’s bioavailability, or the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .
Result of Action
Similar compounds have been shown to induce a range of effects at the molecular and cellular levels, including changes in gene expression, alterations in cellular morphology, and modulation of cell growth .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as pH, temperature, and the presence of other molecules can impact the compound’s stability and its interactions with its targets . .
生物活性
4-(3,5-Dichlorobenzoyl)-2-methylpyridine is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological effects, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound is characterized by the presence of a pyridine ring substituted with a dichlorobenzoyl group. The chemical structure can be represented as follows:
The biological activity of this compound primarily involves its interaction with specific enzymes and cellular pathways. It has been shown to inhibit dipeptidyl peptidase IV (DPP-IV), an enzyme involved in glucose metabolism. This inhibition leads to increased levels of incretin hormones, which play a crucial role in insulin secretion and blood glucose regulation.
Target Enzymes
- Dipeptidyl Peptidase IV (DPP-IV) : Inhibition leads to enhanced insulin secretion and improved glycemic control.
- Tyrosinase : Some studies suggest that compounds with similar structures exhibit tyrosinase inhibitory activity, which can affect melanin production in skin cells .
Antidiabetic Effects
Research indicates that this compound may have significant antidiabetic properties. In animal models, it has been shown to improve glucose tolerance and lower blood sugar levels. The pharmacokinetic properties, including absorption and metabolism, are critical for its therapeutic effectiveness.
Cytotoxicity and Antiproliferative Activity
The compound has also been evaluated for its cytotoxic effects on various cancer cell lines. Studies reveal that it exhibits antiproliferative effects against breast, colon, and lung cancer cells, with mechanisms potentially involving apoptosis induction and cell cycle arrest .
Case Studies
- In Vivo Studies : In diabetic rat models, administration of this compound resulted in significant reductions in fasting blood glucose levels compared to control groups. These studies highlight its potential as a therapeutic agent for diabetes management.
- Cell Line Studies : In vitro assays using B16F10 murine melanoma cells demonstrated that the compound inhibits cell proliferation without significant cytotoxicity at lower concentrations (≤20 µM) over 48-72 hours .
Data Table: Summary of Biological Activities
特性
IUPAC Name |
(3,5-dichlorophenyl)-(2-methylpyridin-4-yl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9Cl2NO/c1-8-4-9(2-3-16-8)13(17)10-5-11(14)7-12(15)6-10/h2-7H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJMAUHYBZZUBLC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CC(=C1)C(=O)C2=CC(=CC(=C2)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9Cl2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















